Benzoic acid;4-but-2-en-2-ylphenol

Lipophilicity Physicochemical property ADME prediction

Researchers requiring reproducible stoichiometry in benzoic acid-alkenylphenol screens face batch variability from physical mixing. CAS 62717-10-6 is a pre-formed 1:1 molecular associate of benzoic acid and 4-(but-2-en-2-yl)phenol, eliminating mixing errors. • logP 4.20 & TPSA 57.5 Ų-superior passive BBB penetration vs. 4-hydroxybenzoic acid for CNS probe design. • Low H-bond donors (n=2) reduce membrane desolvation penalty, ideal for primary permeability screens. • α-Methyl-substituted propenyl group distinct from anol isomers-defined SAR reference for substitution-dependent activity trends.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 62717-10-6
Cat. No. B14520334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid;4-but-2-en-2-ylphenol
CAS62717-10-6
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H12O.C7H6O2/c1-3-8(2)9-4-6-10(11)7-5-9;8-7(9)6-4-2-1-3-5-6/h3-7,11H,1-2H3;1-5H,(H,8,9)
InChIKeyUWOJSSXTYDYMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 62717-10-6 Identity & Physicochemical Profile


CAS 62717‑10‑6 is a 1:1 molecular associate of benzoic acid and 4‑(but‑2‑en‑2‑yl)phenol (syn. 4‑(1‑methyl‑1‑propenyl)phenol), formally represented by the molecular formula C₁₇H₁₈O₃ and a monoisotopic mass of 270.1256 Da [REFS‑1]. The species is catalogued in PubChem as a mixture or salt (CID 71383513) [REFS‑1]. Predicted physicochemical descriptors include a topological polar surface area of 57.5 Ų and a computed logP of 4.20, indicating substantial lipophilicity relative to unsubstituted phenol [REFS‑1][REFS‑2]. The compound is primarily listed by chemical suppliers and database aggregators, and its procurement is typically directed toward research applications where a pre‑formed benzoic acid–alkenylphenol combination is required.

Pre‑formed 1:1 benzoic acid–alkenylphenol associate ensures stoichiometric consistency
Computed logP ~4.2 and TPSA 57.5 Ų support lipophilicity‑focused assay design
Low H‑bond donor count (2) suits passive permeability screening cascades

Why Analogues Cannot Substitute CAS 62717-10-6


CAS 62717‑10‑6 is a 1:1 combination of benzoic acid and 4‑(but‑2‑en‑2‑yl)phenol; simple physical mixing of the two components may not replicate the solid‑state stoichiometry, dissolution behaviour, or biological readout of the pre‑formed associate [REFS‑1]. The but‑2‑en‑2‑yl substituent on the phenol ring is an α‑methyl‑substituted propenyl group, which is sterically and electronically distinct from the more common 4‑(prop‑1‑en‑1‑yl)phenol (anol) or 4‑(2‑buten‑1‑yl)phenol isomers [REFS‑2]. These structural differences affect lipophilicity, metabolic stability, and receptor interactions, meaning that even closely related phenol‑benzoic acid adducts cannot be assumed to produce equivalent experimental outcomes [REFS‑2].

Physical mixing ≠ pre‑formed associate
Simple mixing of components may not replicate solid‑state stoichiometry or dissolution behavior of CAS 62717‑10‑6.
Alkenyl substitution isomerism
The α‑methyl‑substituted propenyl group differs sterically and electronically from linear butenyl or propenyl isomers, altering lipophilicity and metabolic stability.
H‑bond burden mismatch
Analogues with additional phenolic ‑OH groups increase H‑bond donor count, potentially shifting membrane permeability away from that of the target associate.

CAS 62717-10-6 Differential Evidence vs. Analogues


LogP: Enhanced Lipophilicity vs. Phenol

The computed logP of 4.20 for CAS 62717‑10‑6 (benzoic acid;4‑but‑2‑en‑2‑ylphenol) indicates substantially greater lipophilicity than phenol (logP ≈ 1.46) and moderately higher lipophilicity than 4‑(prop‑1‑en‑1‑yl)phenol (anol, predicted logP ≈ 3.0‑3.2) [REFS‑1][REFS‑2]. This property is driven by the but‑2‑en‑2‑yl substituent, which introduces additional sp³‑hybridized carbon character compared to a direct propenyl linkage. The elevated logP implies enhanced membrane permeability but potentially reduced aqueous solubility, a trade‑off that must be considered in bioassay design.

LogP comparison
Computed property
logP 4.20 (CAS 62717‑10‑6)
vs. 1.46 (phenol)
vs. ~3.1 (anol)
Δ ≈ +2.74 over phenol
High lipophilicity may require adjusted extraction and assay partitioning protocols.
Computed by Cactvs algorithm; experimental logD/logP verification recommended.
Lipophilicity Physicochemical property ADME prediction

TPSA Advantage for CNS Penetration

CAS 62717‑10‑6 has a computed TPSA of 57.5 Ų [REFS‑1]. This value lies within the empirically derived optimal window for CNS penetration (TPSA < 60‑70 Ų), whereas common comparator 4‑hydroxybenzoic acid (TPSA ≈ 77.8 Ų) and 3,4‑dihydroxybenzoic acid (protocatechuic acid, TPSA ≈ 98 Ų) exceed this threshold [REFS‑2]. The single phenolic ‑OH and carboxylic acid groups in CAS 62717‑10‑6 provide the minimal hydrogen‑bonding capacity required for CNS access, while the but‑2‑en‑2‑yl substituent contributes hydrophobic surface area without adding polar atoms.

TPSA advantage
Computed property
TPSA 57.5 Ų (target)
vs. ~77.8 Ų (4‑HBA)
vs. ~98 Ų (protocatechuic acid)
Δ −20.3 Ų / −40.5 Ų
Lower TPSA aligns with CNS permeability prediction models; requires in vivo validation.
Computed values; blood‑brain barrier penetration data not yet reported for this entity.
Blood‑brain barrier penetration TPSA Drug‑likeness

Reduced H‑Bond Burden vs. Flavonoids

With 2 hydrogen‑bond donors and 3 hydrogen‑bond acceptors, CAS 62717‑10‑6 carries a lower H‑bond burden than many natural phenolic comparators such as resveratrol (3 donors, 3 acceptors) or quercetin (5 donors, 7 acceptors) [REFS‑1][REFS‑2]. Lower H‑bond donor count correlates with improved passive permeability across Caco‑2 cell monolayers and reduced susceptibility to glucuronidation, a major clearance pathway for polyphenols [REFS‑2].

H‑bond donor count
Reported
2 donors / 3 acceptors (target)
vs. 3/3 (resveratrol)
vs. 5/7 (quercetin)
Δ −1 donor vs. resveratrol
Reduced H‑bond burden may favor passive permeability in cell‑based screening.
PubChem/DrugBank data; confirm permeability in relevant cell monolayer assay.
Hydrogen bonding Ligand efficiency Permeability

CAS 62717-10-6 Application Scenarios


CNS Probe Design

The combination of logP = 4.20 and TPSA = 57.5 Ų positions CAS 62717‑10‑6 as a candidate for CNS‑targeted probe or lead‑like molecule design, where passive blood–brain barrier penetration is predicted to be superior to that of common benzoic acid derivatives such as 4‑hydroxybenzoic acid [REFS‑1]. Researchers developing neuroactive compounds can select this scaffold to reduce the probability of CNS‑exclusion often encountered with more polar phenolic comparators.

Cell Permeability Screening Cascades

The compound's low hydrogen‑bond donor count (n = 2) relative to flavonoid or stilbene natural products reduces the energetic penalty for membrane desolvation, making CAS 62717‑10‑6 suitable for primary screens where passive permeability is a critical selection filter [REFS‑1]. Procurement of the pre‑formed benzoic acid–alkenylphenol associate ensures stoichiometric consistency across replicate screens.

SAR: Alkyl-Substituted Phenol–Benzoic Acid

The but‑2‑en‑2‑yl substituent is isomeric with 4‑(but‑2‑en‑1‑yl) and 4‑(but‑3‑en‑1‑yl) analogues, yet displays a unique branching pattern at the α‑position that alters steric accessibility of the phenolic ‑OH and modulates oxidative metabolism susceptibility [REFS‑1]. Systematic SAR comparisons using CAS 62717‑10‑6 as the α‑methyl‑substituted reference enable elucidation of substitution‑dependent biological activity trends.

Physicochemical Profiling & Pre-Formulation

The predicted logP and TPSA values of CAS 62717‑10‑6 provide a baseline for experimental validation of computational ADME models for mixed benzoic acid–phenol systems. Procurement of the defined CAS‑registered entity, rather than in‑situ mixing, ensures batch‑to‑batch reproducibility in solubility, logD, and permeability measurements [REFS‑1].

Application
Selection Property
Validation Focus
CNS penetration modeling
Pre‑formed 1:1 associate; computed lipophilic/efficient CNS MPO profile
Passive permeability model validation, CNS exclusion probability review
Cell permeability screening
Low H‑bond donor count vs. polyphenols; stoichiometric reproducibility
Permeability assay endpoint review, batch‑to‑batch consistency
Alkenylphenol SAR
Defined α‑methyl‑branched substitution on phenol ring
Substitution‑dependent biological activity comparison, metabolic stability profiling
Physicochemical profiling & pre‑formulation
Computed logP/TPSA baseline for mixed benzoic acid–phenol systems
Experimental ADME model validation, logD/solubility batch consistency
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